3-Chloromethylimidazo[5,1-b]thiazole hydrochloride
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Overview
Description
3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of imidazole derivatives with thiazole precursors in the presence of chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Cyclization Reactions: The imidazole and thiazole rings can participate in further cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[4,3-b][1,3]thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure but differ in the substitution patterns and functional groups.
Benzimidazoles: These compounds contain a fused benzene ring with an imidazole ring and exhibit different chemical properties and reactivity.
Thiazoles: Simple thiazole derivatives lack the additional imidazole ring but share some chemical characteristics.
Uniqueness
3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride is unique due to the presence of both chloromethyl and imidazo[4,3-b][1,3]thiazole moieties. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C6H6Cl2N2S |
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Molecular Weight |
209.10 g/mol |
IUPAC Name |
3-(chloromethyl)imidazo[5,1-b][1,3]thiazole;hydrochloride |
InChI |
InChI=1S/C6H5ClN2S.ClH/c7-1-5-3-10-6-2-8-4-9(5)6;/h2-4H,1H2;1H |
InChI Key |
UDVUUWSLQCJKLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N(C=N1)C(=CS2)CCl.Cl |
Origin of Product |
United States |
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